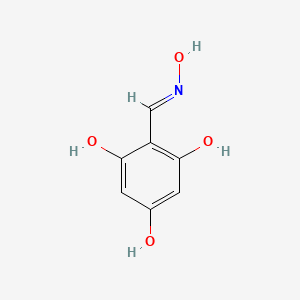

2,4,6-Trihydroxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO4. It is a derivative of 2,4,6-trihydroxybenzaldehyde, where the aldehyde group is converted to an oxime group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trihydroxybenzaldehyde oxime typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trihydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxime group back to the aldehyde or to an amine.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding aldehydes or amines.

Substitution: Ethers, esters, and other substituted derivatives.

Aplicaciones Científicas De Investigación

2,4,6-Trihydroxybenzaldehyde oxime exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. In vitro and in vivo experiments demonstrated that this compound significantly inhibited the growth of A375 melanoma cells. It also suppressed NF-κB activity, which is often associated with cancer progression .

- Case Study Summary:

Antidiabetic Effects

The compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to reduced postprandial blood glucose levels, making it a promising candidate for diabetes management.

- In Vitro Results:

- IC50 for α-glucosidase inhibition: 4.60 μM

- Antioxidant Activity (DPPH assay): IC50 = 71.4 μM .

Applications in Organic Chemistry

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for diverse chemical reactions that can lead to the formation of various derivatives .

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Anticancer Research | Inhibition of A375 melanoma cell growth | Growth inhibition rate: ~45% |

| Diabetes Management | α-Glucosidase inhibitor | IC50: 4.60 μM |

| Organic Synthesis | Building block for chemical reactions | Diverse derivatives can be synthesized |

Mecanismo De Acción

The mechanism of action of 2,4,6-trihydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of α-glucosidase, a membrane-bound enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound can reduce postprandial blood glucose levels . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

2,4,6-Trihydroxybenzaldehyde: The parent compound, which lacks the oxime group.

2,4,6-Trihydroxyacetophenone: A similar compound with a ketone group instead of an aldehyde.

2,4,6-Trihydroxybenzoic Acid: A carboxylic acid derivative with similar hydroxyl substitution patterns.

Uniqueness: 2,4,6-Trihydroxybenzaldehyde oxime is unique due to its specific combination of hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and act as an antioxidant sets it apart from other similar compounds .

Actividad Biológica

2,4,6-Trihydroxybenzaldehyde oxime is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C_8H_9N_1O_4) features three hydroxyl groups and an oxime functional group attached to a benzaldehyde backbone. This unique combination provides distinct chemical reactivity and biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Enzyme Inhibition

The compound has been identified as an inhibitor of α-glucosidase , an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, it may help manage postprandial blood glucose levels, making it a candidate for antidiabetic therapies.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against cancer cell lines , including A375 melanoma cells. It has shown potential in enhancing the effects of chemotherapeutic agents like doxorubicin and cyclophosphamide .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as α-glucosidase and other metabolic enzymes .

- Antioxidant Activity : It reduces oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cells from damage.

Study on Anticancer Activity

A study conducted on A375 xenografts in mice revealed that treatment with this compound led to a significant reduction in tumor growth. When combined with cyclophosphamide, the compound demonstrated enhanced therapeutic efficacy compared to either treatment alone .

| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Control | - | 0 |

| Cyclophosphamide | 80 | 30 |

| TBA (Oxime) | 60 | 50 |

| TBA + Cyclophosphamide | 60 + 80 | 70 |

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2,4,6-Trihydroxybenzaldehyde | Aldehyde | Moderate antioxidant |

| 2,4-Dihydroxybenzaldehyde Oxime | Oxime | Lower enzyme inhibition |

| 2,4-Dihydroxyacetophenone Oxime | Ketone | Cytotoxic but less potent |

Propiedades

IUPAC Name |

2-[(E)-hydroxyiminomethyl]benzene-1,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAXAYPJZQMUHY-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=NO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)/C=N/O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.